![molecular formula C23H22ClN3O4 B2527052 methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1251612-75-5](/img/structure/B2527052.png)
methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a naphthyridin core, which is a type of nitrogen-containing heterocycle . It also has an amide group and a benzoate ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridin ring, the introduction of the amide and benzoate groups, and the addition of the methyl and chloro groups . The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide and ester groups could be hydrolyzed, and the naphthyridin ring could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
Pyrano Quinoline Derivatives : A study on the design of new pyrano quinoline derivatives explored their synthesis and evaluated their antimicrobial activity. This research outlines a method for selectively converting specific chemical structures to 5-iminoether and other derivatives through reactions with sodium alkoxy in alcohol and acetic acid reflux, demonstrating the compound's utility in creating biologically active molecules (Rahul Watpade & R. Toche, 2017).
Ruthenium Catalysts for Ketone Reduction : Another application is seen in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are utilized for ketone reduction. This showcases the compound's role in catalysis and its potential for facilitating specific types of chemical reactions (S. Facchetti et al., 2016).
Interaction with Biological Molecules
- DNA Interaction Studies : Thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids synthesized under microwave irradiation were studied for their interaction with DNA. These studies are crucial for understanding the potential biological applications and interactions of these compounds, suggesting their use in developing new therapeutic agents (T. R. R. Naik et al., 2006).
Anticancer Evaluation
- Anticancer Properties : Research into the synthesis, characterization, and anticancer evaluation of specific benzimidazole derivatives highlighted the utility of these compounds in medicinal chemistry, especially for their potential anticancer properties. Such studies demonstrate the compound's relevance in drug discovery and development (Salahuddin et al., 2014).
Fluorescence and Sensing Applications
- Fluorescent DNA-binding Compounds : The one-pot synthesis of dibenzo[b,h][1,6]naphthyridines and their application as fluorescent DNA-binding compounds reveal the potential of these chemicals in bioimaging and sensing. Their strong fluorescence and change in fluorescence intensity upon DNA intercalation make them valuable tools for biological research and diagnostics (K. Okuma et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-13-18(24)8-7-16-21(13)26-19-9-10-27(11-17(19)22(16)29)12-20(28)25-15-5-3-14(4-6-15)23(30)31-2/h3-8H,9-12H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFARHPFBXWTNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

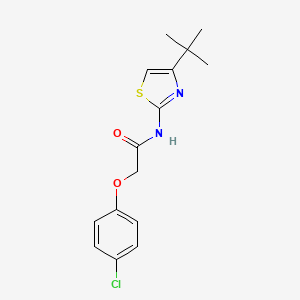
![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)
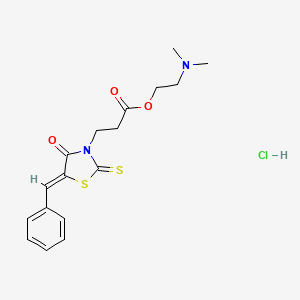
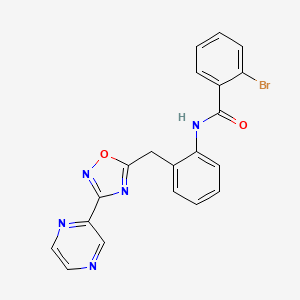
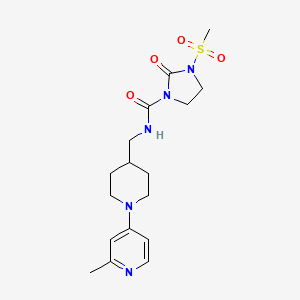
![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)
![3-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2526979.png)
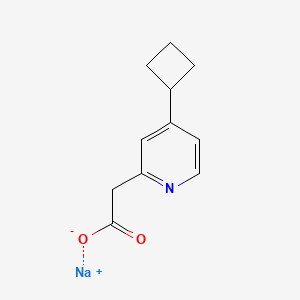
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2526985.png)

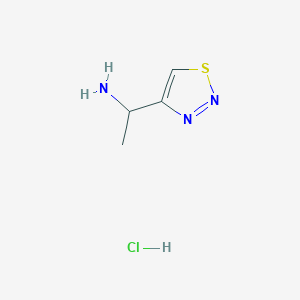
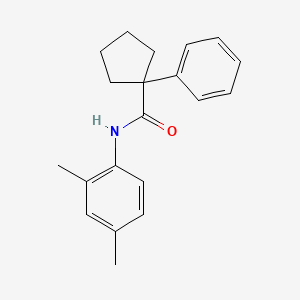
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)